Potency vs. Vigabatrin in Primate Epilepsy Model
Gamma-Acetylenic GABA demonstrates substantially greater potency than gamma-vinyl GABA (vigabatrin) in a non-human primate model of photosensitive epilepsy. Both compounds are irreversible GABA-T inhibitors, yet gamma-acetylenic GABA achieves complete seizure protection at significantly lower intravenous doses [1]. This potency difference is critical for studies requiring minimal compound mass while maintaining robust anticonvulsant efficacy.
| Evidence Dimension | Effective dose for complete seizure protection |
|---|---|
| Target Compound Data | 160–200 mg/kg i.v. |
| Comparator Or Baseline | Gamma-vinyl GABA (vigabatrin): 450–950 mg/kg i.v. |
| Quantified Difference | Gamma-acetylenic GABA is 2.4–5.9 times more potent on a mg/kg basis |
| Conditions | Photosensitive baboons (Papio papio) with or without allylglycine priming; protection assessed against photic-induced myoclonus and seizures |
Why This Matters
Higher potency reduces the required compound mass for in vivo primate studies, potentially lowering cost and minimizing non-specific effects associated with high-dose administration.
- [1] Meldrum B, Horton R. Blockade of epileptic responses in the photosensitive baboon, Papio papio, by two irreversible inhibitors of GABA-transaminase, gamma-acetylenic GABA (4-amino-hex-5-ynoic acid) and gamma-vinyl GABA (4-amino-hex-5-enoic acid). Psychopharmacology (Berl). 1978 Sep 15;59(1):47-50. View Source
